3-Chloro-2,3-diphenylpropanamide
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Overview
Description
3-Chloro-2,3-diphenylpropanamide: is an organic compound with the molecular formula C15H14ClNO It is characterized by the presence of a chlorine atom, two phenyl groups, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,3-diphenylpropanamide typically involves the reaction of 3-chloro-2,3-diphenylpropanoic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2,3-diphenylpropanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, often using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2,3-diphenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives can be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-2,3-diphenylpropanoic acid
- 3-Chloro-2,3-diphenylpropanoic acid
- 3-Chloro-2,3-diphenylpropylamine
Comparison: Compared to its similar compounds, 3-Chloro-2,3-diphenylpropanamide is unique due to the presence of the amide functional group. This functional group imparts distinct chemical properties, such as increased stability and specific reactivity patterns. The amide group also influences the compound’s solubility, making it more suitable for certain applications in chemistry and biology.
Properties
CAS No. |
7472-98-2 |
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Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-2,3-diphenylpropanamide |
InChI |
InChI=1S/C15H14ClNO/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-10,13-14H,(H2,17,18) |
InChI Key |
QWFJNVFPLOIIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)N |
Origin of Product |
United States |
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